molecular formula C16H24N2O B1222812 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE

Cat. No.: B1222812
M. Wt: 260.37 g/mol
InChI Key: KFWOHYYCXICJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE is a compound belonging to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in pharmaceuticals, agrochemicals, and other industries. This compound is known for its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2-methyl-1-propanone moiety .

Scientific Research Applications

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE has several scientific research applications:

Preparation Methods

The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, aldehydes, isocyanides, and carboxylic acids . Industrial production methods often involve large-scale synthesis using these or similar routes, optimized for yield and purity.

Chemical Reactions Analysis

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes in the body, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The compound’s effects on cellular processes are mediated through these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C16H24N2O/c1-12(2)16(19)18-10-8-17(9-11-18)15-7-5-6-13(3)14(15)4/h5-7,12H,8-11H2,1-4H3

InChI Key

KFWOHYYCXICJDX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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